[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid
Description
Properties
IUPAC Name |
2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c15-13(16)7-18-8-4-5-10-9-2-1-3-11(9)14(17)19-12(10)6-8/h4-6H,1-3,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWNABLNHBCMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid is a complex organic compound with a unique chromene structure that has garnered attention for its potential biological activities. This article reviews the existing research on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C₁₄H₁₂O₅, with a molecular weight of 256.24 g/mol. The structure features a tetrahydrocyclopenta[c]chromene moiety linked to an acetic acid group, which may influence its reactivity and interaction with biological targets. The presence of functional groups such as carbonyl and hydroxyl suggests potential for diverse biological interactions.
Antioxidant Activity
Research indicates that compounds related to chromenes often exhibit significant antioxidant properties. For instance, studies have demonstrated that chromene derivatives can scavenge free radicals and reduce oxidative stress in various biological systems. Preliminary assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging methods suggest that [(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid may possess similar antioxidant capabilities.
Anticancer Potential
The anticancer activity of chromene derivatives has been widely studied. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Chromene A | MCF-7 (Breast Cancer) | 25 | Induces apoptosis |
| Chromene B | HepG2 (Liver Cancer) | 30 | Inhibits cell proliferation |
| [(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid | TBD | TBD | TBD |
Preliminary findings suggest that modifications in the chromene structure can significantly influence anticancer efficacy. Further studies are necessary to elucidate the specific mechanisms by which [(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid exerts its effects on cancer cells.
The mechanisms by which [(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid may exert its biological effects include:
- Receptor Interaction : Potential binding to nuclear receptors involved in inflammation and cancer pathways.
- Enzyme Inhibition : Possible inhibition of key enzymes such as cyclooxygenases (COX), which play a role in inflammation.
- Cell Signaling Modulation : Influence on signaling pathways related to apoptosis and cell survival.
Case Studies
While comprehensive studies specifically targeting [(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yloxy]acetic acid are sparse, several case studies involving structurally similar compounds provide insights into its potential:
- Study on Chromene Derivatives : A study published in Journal of Medicinal Chemistry evaluated a series of chromene derivatives for their anticancer activities against various cell lines. Results indicated significant cytotoxicity correlated with structural modifications.
- Antioxidant Studies : Research in Food Chemistry highlighted the antioxidant properties of various chromene compounds through in vitro assays demonstrating their capability to reduce oxidative damage in cellular models.
Comparison with Similar Compounds
The following analysis compares [(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid with structurally analogous derivatives, focusing on structural modifications , physicochemical properties , and synthetic accessibility .
Structural Modifications and Substituent Effects
| Compound Name | Key Structural Features | Molecular Formula | CAS/Identifier |
|---|---|---|---|
| [(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid | Acetic acid group at 7-position | C₁₅H₁₂O₅ | Discontinued |
| [(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid | Methyl group at 6-position | C₁₅H₁₄O₅ | 314743-72-1 |
| Ethyl (6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate | Ethyl ester and phenyl group | C₂₃H₂₂O₅ | CID 2894757 |
| N-{[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norvaline | Norvaline amide conjugate | C₁₉H₂₁NO₆ | CID 3704258 |
| 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2,5-dichlorophenoxy)acetate | Dichlorophenoxy acetate ester | C₂₁H₁₄Cl₂O₅ | BH55403 |
Key Observations :
- Substituent Position : Methylation at the 6-position (C₁₅H₁₄O₅) increases molecular weight by 2 Da compared to the parent compound .
- Ester vs. Acid : Ester derivatives (e.g., ethyl or isopropyl esters) improve lipophilicity, which may enhance membrane permeability .
Physicochemical Properties
Collision cross-section (CCS) data for select derivatives (predicted via computational methods):
| Compound | Adduct | Predicted CCS (Ų) |
|---|---|---|
| N-{[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norvaline | [M+H]⁺ | 181.7 |
| Ethyl (6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate | [M+H]⁺ | 190.3 (estimated from similar analogs) |
Key Observations :
- The norvaline derivative exhibits a lower CCS value (~181.7 Ų), suggesting a more compact conformation compared to bulkier esters .
- Steric effects from substituents like phenyl groups may increase CCS, impacting chromatographic retention times and diffusion rates .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing [(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, alkylation, and esterification. For example:
- Cyclization : Use Pechmann condensation with resorcinol and β-keto esters under acidic conditions to form the chromen-4-one core.
- Alkylation : Introduce the acetic acid side chain via nucleophilic substitution using bromoacetate derivatives in polar aprotic solvents (e.g., acetone) with a base (e.g., K₂CO₃).
- Esterification : Employ coupling agents like DCC/NHS for final functionalization.
- Optimization : Monitor reaction progress via TLC/HPLC, adjust stoichiometry (1.2–1.5 equivalents of alkylating agents), and optimize temperature (60–80°C for cyclization). Purity can be enhanced via recrystallization or column chromatography .
Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?
- Methodological Answer :
- NMR : Analyze and NMR spectra for characteristic signals:
- Aromatic protons (δ 6.8–7.5 ppm) from the chromenone ring.
- Carbonyl groups (δ 170–190 ppm in ).
- IR : Confirm ester (C=O stretch ~1730 cm⁻¹) and ketone (C=O ~1680 cm⁻¹) functionalities.
- MS : Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 415.2 for C₂₀H₁₅BrO₅) .
Advanced Research Questions
Q. How can X-ray crystallography and SHELXL refinement resolve conformational ambiguities in this compound?
- Methodological Answer :
- Crystallization : Grow single crystals via vapor diffusion using DCM/hexane.
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : Apply SHELXL for structure solution, refining parameters like anisotropic displacement and hydrogen bonding. Key outputs:
| Parameter | Value |
|---|---|
| R-factor | < 0.05 |
| Dihedral angles | 66.65° (ring systems) |
| Planar deviations | 0.237 Å (envelope conformation) |
- Interpretation : Analyze hydrogen-bonding networks (e.g., carboxylic acid dimers) and π-π stacking interactions to explain stability .
Q. What in vitro assays are suitable for evaluating its interaction with inflammatory targets like prostaglandin D2 (PGD2) receptors?
- Methodological Answer :
- Binding Assays : Perform competitive radioligand displacement using -PGD2 on HEK-293 cells expressing human DP receptors. Calculate values via Cheng-Prusoff equation.
- Functional Assays : Measure cAMP inhibition (IC₅₀) using forskolin-stimulated cells.
- Selectivity Screening : Test against related receptors (EP2, FP) to confirm specificity.
- Data Interpretation : Compare potency ( = 2.0 nM for analogs) and pharmacokinetic profiles (e.g., biliary excretion risks) to prioritize derivatives .
Q. How do substituent variations (e.g., bromophenoxy vs. trifluoromethyl groups) impact bioactivity and metabolic stability?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituents at the 7-position and compare:
| Substituent | Bioactivity (IC₅₀) | Metabolic Half-life (rat) |
|---|---|---|
| 4-Bromophenoxy | 50 nM | 2.1 h |
| 4-CF₃ | 35 nM | 4.8 h |
- Mechanistic Insight : Electron-withdrawing groups (e.g., CF₃) enhance receptor binding but may increase hepatotoxicity. Use CYP450 inhibition assays (e.g., CYP3A4) to assess metabolic liabilities .
Data Contradiction Analysis
Q. How should researchers address discrepancies between crystallographic data and computational docking predictions?
- Methodological Answer :
- Validation : Cross-check docking poses (e.g., AutoDock Vina) with crystallographic ligand coordinates.
- Adjust Parameters : Refine force fields (e.g., AMBER) to account for solvent effects or flexible side chains.
- Case Study : If docking suggests a flipped chromenone orientation but crystallography shows planar stacking, re-evaluate electrostatic potential maps or hydrogen-bonding constraints .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
